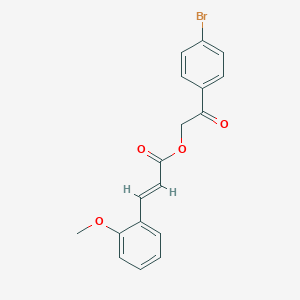![molecular formula C22H14F4N2O2S B5178956 N-[(9H-fluoren-2-ylamino)carbonothioyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5178956.png)
N-[(9H-fluoren-2-ylamino)carbonothioyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(9H-fluoren-2-ylamino)carbonothioyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide, also known as Fmoc-Fluoride, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. Fmoc-Fluoride is a derivative of the fluorene molecule and is commonly used as a building block in the synthesis of peptides and proteins.
Mécanisme D'action
The mechanism of action of N-[(9H-fluoren-2-ylamino)carbonothioyl]-2,3,5,6-tetrafluoro-4-methoxybenzamidee is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This can lead to a range of biochemical and physiological effects, including the inhibition of cell growth and division, the induction of apoptosis (programmed cell death), and the suppression of the immune system.
Biochemical and physiological effects:
N-[(9H-fluoren-2-ylamino)carbonothioyl]-2,3,5,6-tetrafluoro-4-methoxybenzamidee has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and division, the induction of apoptosis, and the suppression of the immune system. It has also been shown to possess antimicrobial and anticancer properties, making it a promising candidate for the development of new drugs and therapies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[(9H-fluoren-2-ylamino)carbonothioyl]-2,3,5,6-tetrafluoro-4-methoxybenzamidee in lab experiments include its versatility as a building block in the synthesis of peptides and proteins, its antimicrobial and anticancer properties, and its potential for use in the development of new drugs and therapies. However, there are also limitations to its use, including the complex synthesis process, the need for specialized equipment, and the potential for adverse effects on the immune system.
Orientations Futures
There are numerous future directions for the research and development of N-[(9H-fluoren-2-ylamino)carbonothioyl]-2,3,5,6-tetrafluoro-4-methoxybenzamidee. One potential direction is the further investigation of its antimicrobial and anticancer properties, with the aim of developing new drugs and therapies that can target these conditions. Another potential direction is the exploration of its potential for use in the development of new materials, such as nanomaterials and polymers. Overall, the potential applications of N-[(9H-fluoren-2-ylamino)carbonothioyl]-2,3,5,6-tetrafluoro-4-methoxybenzamidee are vast, and further research is needed to fully understand its properties and potential uses.
Méthodes De Synthèse
N-[(9H-fluoren-2-ylamino)carbonothioyl]-2,3,5,6-tetrafluoro-4-methoxybenzamidee can be synthesized using a variety of methods, including the reaction of fluorene with carbon disulfide and a fluorinating agent. The resulting product is then reacted with 4-methoxybenzoyl chloride to yield N-[(9H-fluoren-2-ylamino)carbonothioyl]-2,3,5,6-tetrafluoro-4-methoxybenzamidee. The synthesis of N-[(9H-fluoren-2-ylamino)carbonothioyl]-2,3,5,6-tetrafluoro-4-methoxybenzamidee is a complex process that requires a high level of expertise and specialized equipment.
Applications De Recherche Scientifique
N-[(9H-fluoren-2-ylamino)carbonothioyl]-2,3,5,6-tetrafluoro-4-methoxybenzamidee has numerous applications in scientific research, particularly in the fields of biochemistry and medicinal chemistry. It is commonly used as a building block in the synthesis of peptides and proteins, which are essential components of many biological processes. N-[(9H-fluoren-2-ylamino)carbonothioyl]-2,3,5,6-tetrafluoro-4-methoxybenzamidee is also used in the development of new drugs and therapies, as it has been shown to possess antimicrobial and anticancer properties.
Propriétés
IUPAC Name |
N-(9H-fluoren-2-ylcarbamothioyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F4N2O2S/c1-30-20-18(25)16(23)15(17(24)19(20)26)21(29)28-22(31)27-12-6-7-14-11(9-12)8-10-4-2-3-5-13(10)14/h2-7,9H,8H2,1H3,(H2,27,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYYPAMTTSTUNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)C(=O)NC(=S)NC2=CC3=C(C=C2)C4=CC=CC=C4C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene](/img/structure/B5178889.png)
![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5178890.png)
![5-[2-(4-pyridinyl)ethyl]-5-(3,4,5-trimethoxybenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5178898.png)



![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-methylbenzoic acid](/img/structure/B5178952.png)
![1-(2-fluorophenyl)-4-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B5178971.png)

![N-(2,4-dichlorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B5178973.png)
![2-amino-4-(4-methoxy-3-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5178995.png)

